Mono(3-carboxypropyl) Phthalate-d4

Description

Contextualization within Phthalate (B1215562) Research

Phthalates are a group of synthetic chemicals used to enhance the flexibility and durability of plastics. They are found in a vast array of consumer and industrial products, leading to widespread human exposure. cdc.gov In the body, parent phthalates are metabolized into various compounds, including MCPP. epa.govnih.gov MCPP is a known secondary metabolite of several phthalates, most notably Di-n-octyl phthalate (DnOP), but also Di-n-butyl phthalate (DBP) and other high-molecular-weight phthalates. epa.govnih.gov

The presence and concentration of MCPP in biological samples, such as urine, serve as a biomarker of exposure to its parent phthalate compounds. cdc.gov Accurate measurement of these metabolites is paramount for assessing the extent of human exposure and for conducting epidemiological studies to understand the potential health effects of phthalates. This is where the application of MCPP-d4 becomes critical.

Parent Phthalates of Mono(3-carboxypropyl) Phthalate (MCPP)

| Parent Phthalate | Abbreviation |

| Di-n-octyl phthalate | DnOP |

| Di-n-butyl phthalate | DBP |

| Di-isooctyl phthalate | DiOP |

| Di-isononyl phthalate | DiNP |

| Di-isodecyl phthalate | DiDP |

| Di-(2-ethylhexyl) phthalate | DEHP |

This table lists the primary and other parent phthalate compounds that are metabolized to MCPP in the body. epa.govnih.gov

Significance of Deuterium-Labeled Internal Standards in Environmental Health Sciences

The use of deuterium-labeled internal standards, such as MCPP-d4, is a cornerstone of modern analytical chemistry, particularly in environmental health sciences where the accurate quantification of low-level contaminants is essential. The primary analytical method employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov

The fundamental principle behind using an isotopically labeled internal standard is that it behaves almost identically to its non-labeled counterpart (the analyte of interest) during sample preparation and analysis. Any loss of the analyte during extraction, or variations in the instrument's response, will be mirrored by a proportional loss or variation in the internal standard. By measuring the ratio of the analyte to the known concentration of the internal standard, a highly accurate and precise quantification can be achieved. This technique is known as isotope dilution analysis.

The key advantages of using MCPP-d4 as an internal standard in phthalate research include:

Correction for Matrix Effects: Biological samples like urine are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement. Since MCPP-d4 co-elutes with MCPP and experiences the same matrix effects, it effectively corrects for these interferences, ensuring accurate quantification. nih.gov

Improved Precision and Accuracy: By accounting for variations in sample preparation and instrument performance, MCPP-d4 significantly improves the precision and accuracy of the measurement of MCPP levels. nih.gov

Enhanced Method Robustness: The use of an internal standard makes the analytical method more robust and less susceptible to minor variations in experimental conditions.

Lower Limits of Detection: By improving the signal-to-noise ratio and reducing analytical variability, the use of MCPP-d4 can help in achieving lower limits of detection (LOD), which is crucial for detecting trace amounts of phthalate metabolites in human populations. nih.govnih.gov

Chemical Properties of Mono(3-carboxypropyl) Phthalate-d4

| Property | Value |

| Synonyms | MCPP-d4, 1,2-Benzenedicarboxylic Acid Mono(3-carboxypropyl) Ester-d4 |

| Molecular Formula | C₁₂D₄H₈O₆ |

| Molecular Weight | 256.24 g/mol |

| CAS Number | 1346600-69-8 |

| Appearance | Neat |

This table summarizes the key chemical properties of this compound. nih.govresearchgate.net

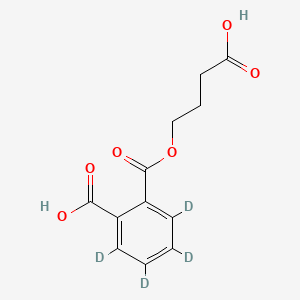

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12O6 |

|---|---|

Molecular Weight |

256.24 g/mol |

IUPAC Name |

2-(3-carboxypropoxycarbonyl)-3,4,5,6-tetradeuteriobenzoic acid |

InChI |

InChI=1S/C12H12O6/c13-10(14)6-3-7-18-12(17)9-5-2-1-4-8(9)11(15)16/h1-2,4-5H,3,6-7H2,(H,13,14)(H,15,16)/i1D,2D,4D,5D |

InChI Key |

IYTPMLIWBZMBSL-GYABSUSNSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC(=O)O)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCC(=O)O |

Origin of Product |

United States |

Synthesis of Mono 3 Carboxypropyl Phthalate D4 for Research Applications

Methodologies for Isotopic Labeling of Phthalate (B1215562) Metabolites

The accurate measurement of environmental contaminants and their metabolites in biological systems is a cornerstone of exposure science and toxicology. Isotopic labeling, the practice of replacing one or more atoms of a compound with their heavier, stable isotopes, is a fundamental technique that enables precise quantification through isotope dilution mass spectrometry (IDMS). nih.gov For phthalate metabolites, this typically involves the incorporation of deuterium (B1214612) (²H or D) or carbon-13 (¹³C) into the molecular structure.

Deuterium Incorporation Strategies for Analytical Standards

Deuterium labeling is a widely employed strategy for synthesizing internal standards for a variety of analytical applications, including the quantification of drug metabolites and environmental toxicants. nih.govnih.gov The primary advantage of using a deuterated standard is that its chemical and physical properties are nearly identical to its non-labeled counterpart, or analyte. This ensures that the standard behaves similarly to the analyte during sample preparation, extraction, and chromatographic separation. However, its increased mass allows it to be distinguished from the native analyte by a mass spectrometer. nih.gov

The synthesis of deuterated phthalate metabolites like MCPP-d4 strategically places deuterium atoms on the aromatic ring of the phthalate moiety. This is a common approach for creating stable isotope-labeled internal standards. sigmaaldrich.com The deuteration of the benzene (B151609) ring ensures that the isotopic label is not lost during metabolic processes or chemical reactions that may occur during sample analysis. The starting material for the synthesis of many deuterated phthalate standards is often a deuterated form of phthalic anhydride, such as phthalic anhydride-d4. sigmaaldrich.com

Production for Reference Standards and Analytical Utility

The production of high-purity MCPP-d4 is geared towards its use as a reference standard in analytical laboratories. Commercial suppliers of chemical standards synthesize and rigorously purify these labeled compounds to ensure their suitability for sensitive analytical methods. clearsynth.com

The synthesis of MCPP-d4 involves a multi-step process. A plausible synthetic route begins with the deuteration of the aromatic ring of a suitable precursor to produce phthalic anhydride-d4. This can be achieved through various organic synthesis techniques. Subsequently, the phthalic anhydride-d4 undergoes a ring-opening reaction with a protected form of 4-hydroxybutyric acid. This reaction forms a monoester, which is then deprotected to yield the final product, Mono(3-carboxypropyl) Phthalate-d4. The "d4" designation indicates the presence of four deuterium atoms, typically on the benzene ring. sigmaaldrich.comwikipedia.orgwikipedia.orgrsc.org

The primary analytical utility of MCPP-d4 lies in its role as an internal standard in isotope dilution mass spectrometry (IDMS). researchgate.net In this method, a known amount of the deuterated standard (MCPP-d4) is added to a biological sample (e.g., urine) at the beginning of the analytical process. This "spiked" sample is then subjected to extraction and analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). rsc.orgnih.gov

Because the deuterated standard and the native analyte (MCPP) have virtually identical chemical properties, any loss of the analyte during sample preparation will be mirrored by a proportional loss of the standard. By measuring the ratio of the native analyte to the deuterated standard in the final extract, the initial concentration of the analyte in the sample can be determined with high accuracy and precision, correcting for any variations in extraction efficiency or instrument response. researchgate.net

The table below summarizes the key properties of this compound.

| Property | Value |

| Chemical Formula | C₁₂H₈D₄O₆ |

| Molecular Weight | Approximately 256.26 g/mol |

| Isotopic Purity | Typically >98% |

| Primary Application | Internal standard for isotope dilution mass spectrometry |

MCPP is a metabolite of several parent phthalates, including di-n-butyl phthalate (DBP), di-n-octyl phthalate (DnOP), and other high-molecular-weight phthalates. researchgate.netnih.gov Therefore, the accurate quantification of MCPP using MCPP-d4 as an internal standard is crucial for assessing human exposure to these ubiquitous environmental chemicals.

Advanced Analytical Methodologies for Quantification of Mono 3 Carboxypropyl Phthalate and Its Deuterated Analog

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of phthalate (B1215562) metabolites, offering high selectivity and sensitivity. nih.govresearchgate.net This powerful combination allows for the effective separation of analytes from complex sample matrices followed by their precise detection and quantification based on their mass-to-charge ratios. For compounds like MCPP, which are often present at trace levels, LC-MS methods are indispensable. nih.gov

High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS)

High-performance liquid chromatography combined with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is a widely adopted and robust method for the simultaneous quantification of multiple phthalate metabolites, including MCPP, in biological samples such as urine. nih.gov The process involves separating the analytes using HPLC, followed by ionization via ESI, which is particularly suitable for polar and thermally labile molecules. The subsequent tandem mass spectrometry (MS/MS) provides two layers of mass filtering, significantly enhancing specificity and reducing background noise. proteomics.com.au

In typical applications, the negative-ion ESI mode is utilized for the detection of phthalate monoesters. nih.gov The optimization of both chromatographic and mass spectrometric conditions is a critical challenge to ensure good sensitivity and resolution for all target analytes. nih.gov The use of reversed-phase columns, such as C18, is common for the chromatographic separation of these compounds. researchgate.net

Table 1: Illustrative HPLC-ESI-MS/MS Parameters for Phthalate Metabolite Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Chromatography | ||

| Column | Synergi MAX-RP 150x3.00 mm, 4 µm | uq.edu.au |

| Mobile Phase | Acetonitrile with 0.02% acetic acid (B) and water with 0.02% acetic acid (A) | nih.gov |

| Flow Rate | 0.5 mL/min | nih.gov |

| Injection Volume | 5 µL | nih.govnih.gov |

| Column Temperature | 50°C | uq.edu.au |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Negative | nih.govnih.gov |

| Ion Spray Voltage | -3,700 V | nih.gov |

| Source Temperature | 600°C | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

Isotope Dilution Mass Spectrometry Approaches

Isotope dilution mass spectrometry is a gold-standard quantification technique that corrects for sample matrix effects and variability in extraction efficiency. researchgate.net This approach involves spiking the sample with a known concentration of a stable isotope-labeled internal standard, such as Mono(3-carboxypropyl) Phthalate-d4, at the beginning of the sample preparation process. researchgate.netnih.gov Because the deuterated analog is chemically identical to the native analyte, it behaves similarly during extraction, cleanup, and ionization. isotope.com

By measuring the ratio of the signal from the native analyte (MCPP) to that of the isotopically labeled standard (MCPP-d4), highly accurate and precise quantification can be achieved. This method effectively compensates for any analyte loss during sample workup and mitigates signal suppression or enhancement in the mass spectrometer's ion source. nih.gov The use of isotope-dilution tandem mass spectrometry is central to many high-throughput methods for biomonitoring of phthalate exposure. researchgate.net

Multiple Reaction Monitoring (MRM) Analysis

Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly specific and sensitive tandem mass spectrometry technique used for targeted quantification. proteomics.com.au It is performed on a triple quadrupole mass spectrometer. proteomics.com.au In an MRM experiment, the first quadrupole is set to select a specific precursor ion (e.g., the deprotonated molecule of MCPP, [M-H]⁻). This selected ion is then fragmented in the second quadrupole (the collision cell), and the third quadrupole is set to monitor for a specific, characteristic fragment ion (product ion). proteomics.com.au

This dual mass filtering (precursor ion → product ion) provides exquisite specificity, as only compounds that meet both mass criteria are detected. proteomics.com.au This allows for the reliable quantification of MCPP even in highly complex biological matrices like plasma or urine. proteomics.com.auuq.edu.au The selection of appropriate precursor and product ion pairs, along with the optimization of collision energy, is crucial for developing a sensitive and robust MRM assay. nih.gov

Table 2: Example of MRM Transitions for Phthalate Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Reference |

|---|---|---|---|---|

| Dimethyl phthalate (DMP) | 195.113 | 163.200 | 19 | nih.gov |

| Di-n-Butyl phthalate (DnBP) | 279.204 | 149.100 | 17 | nih.gov |

| Benzyl butyl Phthalate (BBP) | 313.189 | 91.220 | 23 | nih.gov |

| Di-n-octyl phthalate (DnOP) | 391.398 | 261.220 | 11 | nih.gov |

Note: This table provides examples for parent phthalates. Specific transitions for MCPP would be optimized in a similar manner during method development.

Sample Preparation and Extraction Protocols for Biological Matrices

The complexity of biological matrices necessitates thorough sample preparation to remove interfering substances and enrich the target analytes before instrumental analysis. mdpi.comresearchgate.net The choice of protocol is critical for achieving reliable and reproducible results.

Enzymatic Deconjugation of Glucuronidated Metabolites

In humans, phthalate monoesters undergo phase II metabolism, where they are conjugated with glucuronic acid to form more water-soluble glucuronides, facilitating their urinary excretion. researchgate.netnih.gov To measure the total concentration of MCPP (both free and conjugated forms), an enzymatic hydrolysis step is required to cleave the glucuronide moiety. researchgate.net This process, known as deconjugation, typically utilizes β-glucuronidase enzymes. researchgate.netnih.gov The analysis of total MCPP provides a more comprehensive assessment of exposure to its parent phthalates. researchgate.net The efficiency of this enzymatic step is critical for the accurate quantification of the total metabolite concentration. nih.gov

Solid Phase Extraction (SPE) Techniques

Solid Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of phthalate metabolites from biological samples like urine and serum. nih.govresearchgate.netmdpi.com The procedure involves passing the liquid sample, often after enzymatic treatment, through a cartridge containing a solid adsorbent. uq.edu.au Interfering substances are washed away, and the analytes of interest, including MCPP, are retained on the sorbent. The analytes are then eluted with a small volume of an appropriate organic solvent. nih.gov

This technique not only cleans the sample, reducing matrix effects during MS analysis, but also concentrates the analyte, thereby improving the method's detection limits. nih.gov Various sorbents can be used, with polymeric materials like Strata-X being effective for trapping a range of phthalate metabolites. uq.edu.au Automated online SPE systems can be coupled directly to the LC-MS/MS instrument, reducing sample handling and improving throughput and reproducibility. uq.edu.au

Microextraction Methods (e.g., Air-assisted Dispersive Liquid-Liquid Microextraction)

Microextraction techniques have gained prominence in the analysis of phthalate metabolites due to their efficiency, reduced solvent consumption, and simplicity. brjac.com.br Among these, air-assisted dispersive liquid-liquid microextraction (AALLME) has emerged as a novel and effective method for the extraction and preconcentration of phthalate esters and their metabolites from aqueous samples like urine. brjac.com.brnih.gov

AALLME is a modification of the dispersive liquid-liquid microextraction (DLLME) technique. nih.gov In AALLME, a small volume of an appropriate extraction solvent is introduced into the aqueous sample. The mixture is then repeatedly drawn into and expelled from a syringe, creating fine droplets of the extraction solvent dispersed throughout the sample. nih.gov This process significantly increases the surface area for mass transfer of the analytes from the aqueous phase to the organic phase, leading to high extraction efficiency. brjac.com.br A key advantage of AALLME is that it often eliminates the need for a disperser solvent, which is typically required in traditional DLLME, making it a more environmentally friendly option. brjac.com.br

The selection of the extraction solvent is a critical parameter in optimizing the AALLME method. The solvent should have a higher density than water, be immiscible with the sample, and have a high affinity for the target analytes. After the extraction, the mixture is centrifuged to separate the organic and aqueous phases, and the enriched analytes in the sedimented organic phase are then analyzed, commonly by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). brjac.com.brnih.gov

Studies have demonstrated the successful application of AALLME for the determination of various phthalate metabolites, achieving low limits of detection (LOD) and quantification (LOQ), good enrichment factors, and high extraction recoveries. brjac.com.brnih.gov For instance, one study reported LODs for phthalate esters in the range of 0.12–1.15 ng/mL and enrichment factors between 889 and 1022. nih.gov

Quality Control and Analytical Validation in Phthalate Metabolite Quantification

Rigorous quality control (QC) and analytical validation are indispensable for ensuring the accuracy, precision, and reliability of data in phthalate metabolite quantification. nih.govnih.gov This is particularly important due to the low concentrations of these analytes in biological matrices and the potential for contamination. oup.comcdc.gov

Calibration Curve Development and Linearity Assessment

The development of a reliable calibration curve is fundamental to the accurate quantification of MCPP. A calibration curve is established by analyzing a series of standard solutions with known concentrations of the analyte. govst.edu For phthalate metabolite analysis, calibration curves are typically generated by plotting the peak area response of the analyte against its concentration. govst.eduresearchgate.net The use of an internal standard, such as the deuterated analog this compound, is highly recommended to correct for variations in sample preparation and instrument response. nih.govnih.gov

Linearity is a critical parameter of the calibration curve, indicating that the response of the analytical method is directly proportional to the concentration of the analyte over a specific range. govst.edu The linearity of the method is typically assessed by calculating the coefficient of determination (r²), which should ideally be close to 1 (e.g., ≥0.99). brjac.com.brthermofisher.com

Table 1: Example of Calibration Curve Data for Phthalate Analysis

| Concentration (ng/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Response Ratio (Analyte/IS) |

| 0.5 | 15,000 | 100,000 | 0.15 |

| 1.0 | 31,000 | 102,000 | 0.30 |

| 5.0 | 155,000 | 99,000 | 1.57 |

| 10.0 | 305,000 | 101,000 | 3.02 |

| 25.0 | 760,000 | 100,500 | 7.56 |

| 50.0 | 1,510,000 | 99,500 | 15.18 |

| 100.0 | 3,050,000 | 100,000 | 30.50 |

This table presents hypothetical data to illustrate the components of a calibration curve for phthalate analysis.

Precision and Recovery Studies

Precision studies are performed to evaluate the random error of an analytical method and are typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intra-day precision is assessed by analyzing replicate samples within the same day, while inter-day precision is determined by analyzing replicate samples on different days. nih.gov For phthalate metabolite analysis, acceptable precision is generally considered to be an RSD of less than 15%. cdc.gov

Recovery studies are conducted to determine the accuracy of an analytical method by measuring the amount of analyte that can be successfully extracted from a sample matrix. This is typically done by spiking a blank matrix with a known concentration of the analyte and comparing the measured concentration to the theoretical concentration. cdc.gov Acceptable recovery values for phthalate metabolite analysis are often in the range of 85-115%. cdc.gov

Table 2: Example of Precision and Recovery Data for Phthalate Metabolite Analysis

| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Recovery (%) |

| MCPP | 5 | 5.2 | 7.8 | 98.5 |

| MCPP | 50 | 4.1 | 6.5 | 101.2 |

This table provides illustrative data for precision and recovery studies of MCPP analysis.

Management of Background Contamination in Analytical Procedures

A significant challenge in the analysis of phthalates and their metabolites is the management of background contamination. mdpi.comnih.gov Phthalates are ubiquitous in the laboratory environment, present in plastics, solvents, and other common laboratory materials. nih.gov This can lead to the introduction of extraneous phthalates into the samples, resulting in falsely elevated concentration measurements. mdpi.com

To minimize background contamination, several measures should be implemented. These include:

Using phthalate-free laboratory equipment: Glassware should be used whenever possible and thoroughly cleaned with appropriate solvents. Plastic materials should be avoided or tested for phthalate leaching. nih.gov

Running procedural blanks: A procedural blank, which is a sample that goes through the entire analytical process without the addition of the actual sample matrix, should be included in each batch of analyses. nih.gov This helps to identify and quantify any background contamination.

Using high-purity solvents and reagents: All solvents and reagents should be of the highest purity available to minimize the introduction of contaminants.

Maintaining a clean laboratory environment: The laboratory should be kept clean and free of dust and other potential sources of phthalate contamination.

By implementing these stringent quality control measures, laboratories can ensure the generation of accurate and reliable data for the quantification of Mono(3-carboxypropyl) Phthalate and its deuterated analog, which is essential for advancing our understanding of human exposure to phthalates.

Application of Mono 3 Carboxypropyl Phthalate D4 in Human Biomonitoring Studies

Role as an Internal Standard in Biomonitoring Assays

In the quantitative analysis of biological samples, such as urine, for environmental contaminants, a variety of factors can introduce errors, including sample loss during preparation and variations in instrument response. To ensure the accuracy and precision of these measurements, a technique known as isotope dilution analysis is widely employed, particularly with mass spectrometry methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). epa.govmdpi.com This is the primary role of Mono(3-carboxypropyl) Phthalate-d4.

MCPP-d4 is an isotope-labeled derivative of MCPP. nih.gov It is chemically identical to the MCPP metabolite found in the human body, but a few of its hydrogen atoms have been replaced with deuterium (B1214612), a heavier, stable (non-radioactive) isotope of hydrogen. This mass difference allows a mass spectrometer to distinguish between the MCPP-d4 "internal standard" and the native MCPP analyte in a sample. epa.govyoutube.com

The process involves adding a precise and known quantity of MCPP-d4 to each biological sample at the very beginning of the analytical procedure. epa.gov Because the labeled standard and the unlabeled analyte behave identically during extraction, cleanup, and analysis, any sample loss or variability will affect both compounds equally. epa.govyoutube.com By measuring the ratio of the native analyte to the isotope-labeled internal standard, analysts can accurately calculate the concentration of the original MCPP in the sample, effectively correcting for any procedural inconsistencies. nih.govnih.govosti.gov This isotope dilution technique is considered a gold standard for providing high-quality, reliable data in biomonitoring studies. nih.gov

Biomonitoring of Mono(3-carboxypropyl) Phthalate (B1215562) as a Biomarker of Exposure

Mono(3-carboxypropyl) phthalate (MCPP) itself is not used in commercial products but is an important secondary, oxidative metabolite of several parent phthalate compounds. tandfonline.comnih.govscbt.com Phthalates are a class of chemicals used to make plastics more flexible and durable and are found in countless consumer products. tandfonline.com After people are exposed to certain phthalates, their bodies metabolize the parent compounds into various metabolites that are then excreted in urine. tandfonline.com Measuring these metabolites in urine is the most reliable way to assess human exposure. mdpi.comcdc.gov

MCPP is recognized as a non-specific urinary biomarker for several phthalates, meaning it can be formed from more than one parent compound. iarc.fr It is a significant metabolite of Di-n-octyl phthalate (DnOP) and a minor metabolite of other widely used phthalates, including Di-n-butyl phthalate (DBP). tandfonline.comnih.goviarc.fr Research has also identified it as a metabolite of Di-isooctyl phthalate (DiOP), Di-isononyl phthalate (DiNP), and Di-isodecyl phthalate (DiDP) in animal studies. tandfonline.comnih.gov

Studies have shown that for some parent phthalates, like DnOP, the urinary concentration of the oxidative metabolite MCPP can be substantially higher and more frequently detected in human samples than the primary hydrolytic monoester, Mono-n-octyl phthalate (MnOP). tandfonline.comnih.gov This suggests that MCPP can be a more sensitive and reliable biomarker for assessing exposure to certain high-molecular-weight phthalates, whose presence might otherwise be underestimated if only primary metabolites were measured. tandfonline.comnih.gov

The table below summarizes the primary parent phthalates that are metabolized to MCPP.

| Parent Phthalate | Abbreviation | Metabolite Relationship to MCPP |

|---|---|---|

| Di-n-octyl phthalate | DnOP | Major Oxidative Metabolite |

| Di-n-butyl phthalate | DBP | Minor Oxidative Metabolite |

| Di-isooctyl phthalate | DiOP | Metabolite |

| Di-isononyl phthalate | DiNP | Metabolite |

| Di-isodecyl phthalate | DiDP | Metabolite |

Assessment of Phthalate Exposure in Specific Populations and Occupational Settings (e.g., Firefighters)

Biomonitoring is a vital tool for evaluating chemical exposures in specific populations, particularly in occupational settings where individuals may encounter higher levels of contaminants than the general public. frontiersin.orgwho.int Firefighters represent a critical population for such studies, as they are exposed to a complex mixture of combustion byproducts and chemicals released from burning materials, including plastics that contain phthalates.

Biomonitoring California, a state-run program, conducted the "Firefighter Occupational Exposures (FOX) Project" to investigate chemical exposures in this group. ca.govepa.gov As part of this research, firefighters' biological samples were analyzed for a range of environmental chemicals, including phthalate metabolites. Mono-(3-carboxypropyl) phthalate (MCPP) was specifically included as one of the target biomarkers in this study, underscoring its relevance in assessing occupational exposure to phthalates. ca.govepa.gov

The inclusion of MCPP in the FOX Project highlights the need to measure a suite of biomarkers to create a comprehensive exposure profile. Since MCPP is a metabolite of several parent phthalates, its detection in firefighters provides evidence of exposure to these chemicals during their work. tandfonline.comnih.gov This information is crucial for understanding the full scope of occupational hazards faced by firefighters and for developing strategies to reduce their exposures.

The table below lists some of the phthalate metabolites, including MCPP, that were part of the Biomonitoring California FOX Project.

| Chemical Measured in FOX Project | Abbreviation |

|---|---|

| Mono-(3-carboxypropyl) phthalate | MCPP |

| Mono-ethyl phthalate | MEP |

| Mono-cyclohexyl phthalate | MCHP |

| Mono-(2-ethyl-5-carboxypentyl) phthalate | MECPP |

Metabolic Pathways and Toxicokinetics of Parent Phthalates Leading to Mono 3 Carboxypropyl Phthalate Formation

Primary Metabolism of Di-n-octyl Phthalate (B1215562) (DnOP) to Mono(3-carboxypropyl) Phthalate (MCPP)

The primary metabolic pathway of Di-n-octyl Phthalate (DnOP) to Mono(3-carboxypropyl) Phthalate (MCPP) involves a two-step process. Initially, DnOP undergoes hydrolysis, a reaction catalyzed by esterases found in various tissues, including the gastrointestinal tract and liver. nih.gov This initial step cleaves one of the ester linkages of the DnOP molecule, resulting in the formation of its primary monoester metabolite, mono-n-octyl phthalate (MnOP), and n-octanol. nih.gov

Following its formation, MnOP is further metabolized through oxidative processes. nih.govnih.gov The n-octyl side chain of MnOP undergoes ω- and (ω-1)-oxidation, followed by β-oxidation, which shortens the alkyl chain. This series of oxidative reactions ultimately leads to the formation of MCPP, a more polar and water-soluble metabolite. nih.gov In studies conducted on Sprague-Dawley rats, MCPP has been identified as a major urinary metabolite of DnOP. nih.govnih.gov Notably, the urinary concentrations of MCPP in these rats were found to be approximately 560-fold higher than those of MnOP, suggesting that MCPP is a more sensitive biomarker for assessing exposure to DnOP than its precursor monoester. nih.govcdc.gov

The metabolic conversion of DnOP to MCPP is a significant detoxification pathway, as the resulting carboxylated metabolite is more readily excreted from the body. The efficiency of this conversion underscores the importance of considering secondary, oxidized metabolites like MCPP in human biomonitoring studies to get a comprehensive understanding of exposure to parent phthalates like DnOP.

Minor Metabolite Formation from Other High Molecular Weight Phthalates (e.g., DBP, DiOP, DiNP, DiDP, DEHP)

While MCPP is a primary metabolite of DnOP, it is also formed as a minor metabolite from several other high molecular weight (HMW) phthalates. Studies in rats have demonstrated that exposure to Di-n-butyl Phthalate (DBP), Di-isooctyl Phthalate (DiOP), Di-isononyl Phthalate (DiNP), Di-isodecyl Phthalate (DiDP), and Di-(2-ethylhexyl) Phthalate (DEHP) also leads to the urinary excretion of MCPP, although at considerably lower concentrations compared to DnOP administration. nih.govnih.gov

For instance, in rats administered DBP, MCPP is formed as a secondary oxidative metabolite alongside other metabolites like mono-3-hydroxy-n-butyl phthalate (MHBP). nih.gov Similarly, for branched HMW phthalates such as DiNP and DiDP, the complex mixture of isomers undergoes metabolism leading to a variety of oxidized monoesters, with MCPP being one of the minor products. rsc.org The formation of MCPP from these different parent phthalates highlights its nature as a non-specific biomarker, meaning its presence in urine can indicate exposure to a range of phthalates, not just DnOP. nih.gov However, the significantly higher yield of MCPP from DnOP suggests that in cases of high MCPP detection, DnOP is a likely primary contributor. nih.gov

Comparative Metabolism of Phthalates across Species (e.g., Rodent vs. Human)

Significant species-specific differences exist in the metabolism of phthalates, which can influence the profile and quantity of excreted metabolites, including MCPP. While the fundamental metabolic pathways, such as hydrolysis to monoesters and subsequent oxidation, are generally conserved between rodents and humans, the extent and rate of these reactions can vary. tandfonline.comnih.gov

In rodents, particularly rats, the metabolism of many phthalates, including the conversion to MCPP, has been extensively studied. nih.govnih.gov Rodents tend to exhibit a more extensive oxidative metabolism of some phthalate monoesters compared to humans. tandfonline.com

Human metabolism of phthalates also involves the initial hydrolysis to the monoester, followed by oxidative modifications. For DBP, for example, humans metabolize it to mono-n-butyl phthalate (MBP), which can be further oxidized to metabolites including MCPP. nih.govresearchgate.net However, the relative proportions of different metabolites can differ between humans and rats. For DEHP, while both species produce oxidized metabolites, the specific profile and the extent of glucuronidation of these metabolites can vary. dntb.gov.ua Humans tend to have shorter elimination half-lives for many phthalate metabolites compared to rats, suggesting a generally more rapid clearance from the body. tandfonline.com These quantitative, rather than qualitative, differences in metabolic pathways are crucial considerations when extrapolating toxicological data from rodent models to assess human health risks. tandfonline.comnih.gov

Excretion Patterns of Phthalate Metabolites (e.g., Urinary and Fecal)

Once metabolized, phthalate derivatives are eliminated from the body through both urinary and fecal routes. The primary route of excretion for the more water-soluble metabolites, such as MCPP and other oxidized monoesters, is through the urine. nih.govresearchgate.net In contrast, less metabolized, more lipophilic compounds, and a portion of the metabolites may be excreted in the feces, often following biliary secretion. researchgate.net

Studies in rats have provided detailed insights into these excretion patterns. For instance, following oral administration of DnOP to rats, a range of oxidative metabolites, with MCPP being a major one, are detected in the urine. nih.govnih.gov The excretion of these metabolites often follows a biphasic pattern, with a significant decrease in levels after the first day of administration, although some metabolites can be detectable for several days. nih.gov In a study with radioactive corticosterone (B1669441) in rats, it was found that about 20% of the recovered metabolites were in the urine and about 80% in the feces, with peak concentrations appearing much earlier in urine (around 3.2 hours) compared to feces (around 16.7 hours). nih.gov While this study was not on phthalates, it illustrates the differential timing and routes of metabolite excretion.

In humans, urine is the primary matrix for biomonitoring phthalate exposure due to the efficient excretion of metabolites via this route. cdc.govnih.gov The elimination half-lives of phthalate metabolites in human urine are generally less than 24 hours, indicating relatively rapid excretion. tandfonline.com The proportion of a phthalate dose excreted in human urine can be substantial; for example, after oral exposure to DEHP, a significant percentage of the dose is excreted as urinary metabolites within 24 hours. nih.gov The specific excretion profile, including the ratio of urinary to fecal elimination, can be influenced by the specific phthalate, the dose, and the route of exposure. tandfonline.com

Data Tables

Table 1: Urinary Metabolites of DnOP in Sprague-Dawley Rats

| Metabolite | Abbreviation | Relative Urinary Concentration |

| Mono(3-carboxypropyl) Phthalate | MCPP | Major |

| Mono-n-octyl Phthalate | MnOP | Minor |

| Mono-carboxymethyl Phthalate | MCMP | Postulated |

| Mono-(5-carboxy-n-pentyl) Phthalate | MCPeP | Postulated |

| Mono-(7-carboxy-n-heptyl) Phthalate | MCHpP | Postulated |

| Mono-hydroxy-n-octyl Phthalate | MHOP | Postulated |

| Mono-oxo-n-octyl Phthalate | MOOP | Postulated |

| Phthalic Acid | PA | Present |

| Source: Data compiled from Silva et al., 2006. nih.gov |

Table 2: Formation of MCPP from Various High Molecular Weight Phthalates in Rats

| Parent Phthalate | Abbreviation | MCPP Formation |

| Di-n-octyl Phthalate | DnOP | Primary Metabolite |

| Di-n-butyl Phthalate | DBP | Minor Metabolite |

| Di-isooctyl Phthalate | DiOP | Minor Metabolite |

| Di-isononyl Phthalate | DiNP | Minor Metabolite |

| Di-isodecyl Phthalate | DiDP | Minor Metabolite |

| Di-(2-ethylhexyl) Phthalate | DEHP | Minor Metabolite |

| Source: Based on findings from Calafat et al., 2006 and Silva et al., 2006. nih.govnih.gov |

Future Directions and Emerging Research Avenues for Mono 3 Carboxypropyl Phthalate D4

Advancements in Analytical Sensitivity and Specificity

The pursuit of more precise and reliable detection of phthalate (B1215562) metabolites in biological samples is a cornerstone of environmental health research. Mono(3-carboxypropyl) Phthalate-d4 plays a crucial role in these advancements, primarily as an internal standard in mass spectrometry-based methods.

Future progress in this area is anticipated to focus on several key aspects. The continued development of ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) techniques promises to lower the limits of detection (LOD) for MCPP and other phthalate metabolites in complex matrices like urine and blood. acs.org The use of isotope-labeled standards such as MCPP-d4 is indispensable in these advanced analytical platforms. lgcstandards.commedchemexpress.comcymitquimica.com By incorporating deuterium (B1214612) atoms, MCPP-d4 exhibits a distinct mass-to-charge ratio from its non-labeled counterpart, allowing for precise quantification and correction for matrix effects and variations in sample preparation and instrument response. medchemexpress.com

Research is also moving towards high-resolution mass spectrometry (HRMS), which offers even greater specificity and the ability to identify novel or unexpected metabolites. The high cost associated with such highly sensitive and specific instrumentation, however, remains a significant consideration in large-scale epidemiological studies. nih.gov

Table 1: Analytical Techniques for Phthalate Metabolite Analysis

| Analytical Technique | Role of this compound | Key Advantages |

| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Internal Standard | High sensitivity and specificity for volatile compounds. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Internal Standard | Suitable for a wide range of polar and non-polar compounds, including many phthalate metabolites. acs.org |

| High-Resolution Mass Spectrometry (HRMS) | Internal Standard | Enhanced specificity and potential for identifying unknown metabolites. |

Refinement of Exposure Assessment Models

Accurately assessing human exposure to phthalates is a complex challenge that researchers are actively working to address. MCPP-d4 is an essential tool in the human biomonitoring studies that form the foundation of these exposure models. The measurement of urinary phthalate metabolites is the most common biomarker of exposure. nih.govnih.gov

A significant challenge in phthalate exposure assessment is the short biological half-life of these compounds, which means that a single urine sample may only reflect exposure over the preceding hours or days. nih.gov This temporal variability can complicate the interpretation of data in epidemiological studies looking at health outcomes that develop over longer periods. Future research aims to develop more sophisticated models that can better estimate long-term exposure from spot urine samples. These models may incorporate data on the time of sample collection and other variables that can influence metabolite concentrations. nih.gov

Another area of refinement involves clarifying the sources of MCPP. While it is a major metabolite of di-n-octyl phthalate (DnOP), it is also a minor metabolite of other phthalates like di-n-butyl phthalate (DBP), di-isooctyl phthalate (DiOP), di-isononyl phthalate (DiNP), and di-isodecyl phthalate (DiDP). nih.govresearchgate.net This non-specificity complicates the attribution of MCPP levels to a single parent phthalate. Future research, aided by the precise quantification enabled by MCPP-d4, will need to better delineate the metabolic pathways and relative contributions of different parent phthalates to urinary MCPP levels in humans. nih.gov Further work is also needed to establish more accurate molar fractions for the urinary excretion of metabolites relative to the ingested parent compounds. nih.gov

Integration of Multi-Pollutant Studies with Phthalate Metabolites

Humans are constantly exposed to a complex mixture of environmental chemicals, not just single substances in isolation. Consequently, there is a growing emphasis on studying the combined effects of multiple pollutants.

Future research will increasingly integrate the analysis of phthalate metabolites with that of other environmental contaminants. For instance, studies have begun to evaluate the combined health effects of urinary phthalate metabolites and per- and polyfluoroalkyl substances (PFAS). nih.gov This multi-pollutant approach provides a more realistic picture of human exposure and potential health risks. The concept of a cumulative risk assessment for phthalates, which considers the combined exposure to multiple phthalates with similar health endpoints, is also gaining traction. researchgate.netnih.gov

Furthermore, the integration of multi-omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is a promising avenue. acs.org By examining the comprehensive molecular response to phthalate exposure, researchers can gain deeper insights into the mechanisms of toxicity. The role of the gut microbiota in the metabolism and bioaccumulation of pollutants is another emerging area of interest that will be integrated into future multi-pollutant studies. acs.org MCPP-d4 will be an invaluable tool in these complex studies, ensuring the accurate measurement of at least one key phthalate exposure biomarker amidst a host of other analytes.

Addressing Research Challenges in Phthalate Analysis and Epidemiology

Despite significant progress, several challenges remain in the fields of phthalate analysis and epidemiology. The high cost of advanced analytical instrumentation can be a barrier to conducting large-scale or longitudinal studies. nih.gov

The temporal variability of urinary phthalate metabolites remains a significant hurdle for epidemiological studies aiming to link exposure to chronic health outcomes. nih.gov While biomonitoring provides an integrated measure of exposure from all sources, it makes it difficult to pinpoint the specific exposure pathways (e.g., diet, personal care products, indoor dust). youtube.com

The metabolic complexity of phthalates, highlighted by the fact that a single metabolite like MCPP can be derived from multiple parent compounds, poses a significant challenge for source attribution. nih.govresearchgate.net Additionally, potential differences in phthalate metabolism between animal models and humans necessitate caution when extrapolating toxicological findings. nih.gov

Future research must continue to address these challenges. This includes the development of more cost-effective analytical methods, the design of epidemiological studies that can better account for exposure variability, and further research into the specific metabolic pathways of different phthalates in humans. The continued use of stable isotope-labeled standards like this compound will be fundamental to ensuring the quality and accuracy of the analytical data that underpins these research efforts.

Table 2: Summary of Research Challenges and Future Directions

| Research Challenge | Future Direction | Role of this compound |

| High cost of analysis nih.gov | Development of more cost-effective analytical methods. | Ensures high-quality data, justifying the investment in advanced instrumentation. |

| Temporal variability of exposure nih.gov | Development of improved exposure assessment models; collection of multiple samples per individual. | Provides accurate quantification for studies designed to address temporal variability. |

| Non-specific metabolite sources nih.govresearchgate.net | Further research into phthalate metabolism to better attribute metabolites to parent compounds. | Enables precise measurement of MCPP to aid in metabolic pathway studies. |

| Difficulty in source apportionment youtube.com | Integration of environmental and biomonitoring data to identify key exposure sources. | Provides accurate biomonitoring data to correlate with environmental measurements. |

| Extrapolation from animal models nih.gov | Conduct of more human-centric research and epidemiological studies. | Essential for accurate measurements in human samples. |

Q & A

Basic: What is the primary role of MCPP-d4 in analytical chemistry, and how does its deuterated structure enhance experimental accuracy?

MCPP-d4 is a deuterated internal standard used to quantify the non-deuterated metabolite MCPP in biological matrices (e.g., urine) via mass spectrometry. Its isotopic labeling minimizes matrix effects and ion suppression, improving quantification accuracy by correcting for variability during sample preparation and instrument analysis. The deuterium atoms in MCPP-d4 create a distinct mass shift, enabling clear differentiation from endogenous MCPP in LC-MS/MS workflows .

Basic: What are the key physicochemical properties of MCPP-d4 that influence its stability in analytical workflows?

MCPP-d4 has a molecular weight of 256.24 g/mol (C₁₂H₈D₄O₆), a melting point of 110–112°C, and a boiling point of ~507°C. Its density (1.4 g/cm³) and logP (1.15) suggest moderate hydrophobicity, requiring organic solvents (e.g., MTBE) for solubilization. Stability at 2–8°C ensures minimal degradation during storage, critical for long-term reproducibility in longitudinal studies .

Advanced: How can researchers optimize LC-MS/MS parameters for simultaneous detection of MCPP-d4 and its non-deuterated analog in complex biological matrices?

Key considerations include:

- Chromatography : Use a C18 column with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to resolve MCPP-d4 from matrix interferences.

- Ionization : Electrospray ionization (ESI) in negative mode maximizes sensitivity for the carboxylate anions.

- Mass transitions : Monitor m/z 255→153 for MCPP and m/z 259→157 for MCPP-d4, ensuring isotopic purity >99% to avoid cross-talk .

- Validation : Assess recovery (80–120%), precision (CV <15%), and LLOD (e.g., 0.2 ng/mL in urine) per FDA guidelines .

Advanced: What metabolic pathways generate MCPP in vivo, and how does MCPP-d4 aid in elucidating exposure kinetics of di-n-octyl phthalate (DnOP)?

DnOP undergoes hydrolysis by lipases to form mono-n-octyl phthalate, which is further β-oxidized to MCPP. MCPP-d4, when co-administered or spiked into samples, allows precise tracking of DnOP metabolism via isotopic dilution. This approach clarifies inter-individual variability in metabolic rates and identifies confounding factors (e.g., renal clearance efficiency) in exposure studies .

Advanced: How do epidemiological studies adjust for confounding variables when linking urinary MCPP levels to health outcomes like preeclampsia or breast cancer?

Studies use multivariable regression models to control for covariates such as age, BMI, urinary creatinine, and coexposure to other phthalates. For example, Calafat et al. (2006) demonstrated that MCPP-d4 improves accuracy in dose-response modeling, revealing a 12% increased risk of preeclampsia per doubling of MCPP levels after adjusting for smoking status and socioeconomic factors .

Advanced: What are the challenges in extrapolating in vitro phthalate toxicity data to human risk assessment, and how can MCPP-d4 address these gaps?

In vitro models often lack metabolic competence (e.g., hepatic β-oxidation for MCPP generation) and fail to mimic tissue-specific exposure gradients. MCPP-d4 enables precise quantification of bioactive metabolites in target tissues, bridging in vitro mechanistic data (e.g., endocrine disruption) with in vivo pharmacokinetic profiles. This supports physiologically based pharmacokinetic (PBPK) modeling for cumulative risk assessments .

Basic: Which quality control measures are critical when synthesizing or procuring MCPP-d4 for research?

- Purity : Verify isotopic enrichment (>99 atom% D) via NMR or high-resolution MS.

- Certification : Source materials compliant with ISO 17034 standards to ensure traceability.

- Storage : Aliquot in amber vials under inert gas (e.g., argon) at –20°C to prevent oxidation .

Advanced: How does deuterium labeling in MCPP-d4 influence its pharmacokinetic behavior compared to non-deuterated MCPP?

Deuterium isotope effects (DIEs) may alter hydrogen bonding and metabolic stability. For example, C–D bonds resist cytochrome P450-mediated oxidation, potentially prolonging MCPP-d4’s half-life in vivo. However, Russak et al. (2019) note that DIEs are minimal in carboxylate-rich metabolites like MCPP-d4, making it a reliable tracer for kinetic studies .

Basic: What analytical techniques beyond LC-MS/MS are suitable for MCPP-d4 detection, and what are their limitations?

- GC-MS : Requires derivatization (e.g., silylation) to volatilize MCPP-d4, increasing processing time and error risk.

- Immunoassays : Lack specificity for deuterated analogs, leading to cross-reactivity with structurally similar phthalates.

LC-MS/MS remains the gold standard for sensitivity and selectivity .

Advanced: What mechanistic insights have been gained using MCPP-d4 in studying phthalate-associated endocrine disruption?

MCPP-d4 facilitates precise measurement of androgen receptor antagonism in cell-based assays. For instance, dose-response curves using deuterated standards revealed that MCPP inhibits dihydrotestosterone binding at IC₅₀ values of ~10 µM, linking environmental exposure to reproductive toxicity. These findings inform adverse outcome pathways (AOPs) for regulatory risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.